2-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)propan-1-amine
Description
2-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)propan-1-amine is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Properties
CAS No. |
869942-46-1 |
|---|---|
Molecular Formula |
C6H11N3S2 |
Molecular Weight |
189.3 g/mol |
IUPAC Name |
2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propan-1-amine |
InChI |
InChI=1S/C6H11N3S2/c1-4(3-7)10-6-9-8-5(2)11-6/h4H,3,7H2,1-2H3 |
InChI Key |
LCDXDGGKSWONEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)SC(C)CN |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-Aryl-1,3,4-thiadiazol-2-amine Derivatives
- Stir a mixture of acid (3.00 mmol) and POCl3 (10 mL) for 20 minutes at room temperature.
- Add thiosemicarbazide (3.00 mmol) and heat the resulting mixture at 80–90 °C for one hour while stirring.
- Cool the reaction mixture in an ice bath and carefully add 40 mL of water, then reflux the resulting suspension for 4 hours.
- Cool the mixture, basify the solution to pH 8 using a 50% sodium hydroxide solution, and stir.
- Filter the solid obtained and recrystallize from an appropriate solvent.
Synthesis of N-(5-Phenyl-1,3,4-thiadiazol-2-yl)acetamide
- Reflux a mixture of 5-phenyl-1,3,4-thiadiazol-2-amine (1.8 mmol), acetic anhydride (3.6 mL), and pyridine (3 mL) for 2 hours.
- After cooling the solution, collect the resulting crystals by filtration and recrystallize from methanol.
One-Pot Synthesis of 1,3,4-Thiadiazol-2-amine Derivatives
- A novel method for the synthesis of 1,3,4-thiadiazol-2-amine derivatives in a one-pot manner has been developed. This involves reacting a thiosemicarbazide and a carboxylic acid in the presence of polyphosphate ester (PPE) without toxic additives such as POCl3 or SOCl2. This method proceeds through three steps to form the corresponding 2-amino-1,3,4-thiadiazole.
Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole
- Add A mol of thiosemicarbazide, B mol of carboxylic acid, and C mol of phosphorus pentachloride to a dry reaction vessel.
- Grind the mixture evenly at room temperature until the raw materials have fully reacted, then let stand to obtain a crude product, where A:B:C=1:(1-1.2):(1-1.2).
- Add an alkaline solution to the crude product until the pH of the resulting mixture is 8-8.2, then filter the mixture.
- Dry the filter cake and recrystallize to obtain the 2-amino-5-substituted-1,3,4-thiadiazole. This method reportedly achieves high yields with low toxicity.
Synthesis of target compounds 3a–3l
- 1-chloro-4-isothiocyanatobenzene
- Hydrazine hydrate
- Carbon disulfide (CS2)
- Sodium hydroxide (NaOH)
- 2-bromoacetophenone derivatives in acetone
- React 4-chlorophenyl isothiocyanate with hydrazine hydrate in an ice bath to produce N-(4-chlorophenyl)hydrazinecarbothioamide (1).
- React compound 1 with carbon disulfide (CS2) under alkaline conditions, such as with NaOH, to synthesize compound 2 (5-((4-chlorophenyl)amino)-1,3,4-thiadiazole-2-thiol).
- Convert compound 2 to the target compounds 3a–3l by reacting it with 2-bromoacetophenone derivatives in acetone.
Synthesis of 5-Methyl-1,3,4-thiadiazole-2-thiol
- Absolute ethanol
- Triethylamine
- Compound V4
- 2-mercapto-5-methyl-1,3,4-thiadiazole
- In a 1 L round bottom flask, add 800ml absolute ethanol and triethylamine (1.012g), and heat to reflux.
- Dissolve Compound V4 (46.39g) and 2-mercapto-5-methyl-1,3,4-thiadiazole (12.30g) in the mixture, and stir the reaction for 10 hours.
- After the reaction, remove the solvent and extract with chloroform (3 x 250 ml), then wash with a small amount of water twice.
- Dry over anhydrous magnesium sulfate overnight.
- Remove the solvent, and recrystallize the crude product from petroleum ether to obtain a solid.
Chemical Reactions Analysis
Types of Reactions
2-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The thiol group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines, thiols.
Substitution: Various alkyl or acyl derivatives.
Scientific Research Applications
2-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)propan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and polymer additives.
Mechanism of Action
The mechanism of action of 2-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)propan-1-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiadiazole ring can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function. The exact pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-Mercapto-5-methyl-1,3,4-thiadiazole
- 2-Amino-5-methyl-1,3,4-thiadiazole
- 2-Bromo-5-methyl-1,3,4-thiadiazole
Uniqueness
2-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)propan-1-amine is unique due to the presence of both the thiadiazole ring and the propan-1-amine moiety This combination imparts specific chemical and biological properties that may not be present in other similar compounds
Biological Activity
2-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)propan-1-amine, also known as a thiadiazole derivative, has garnered attention for its diverse biological activities. This compound features a thiadiazole moiety, which is known to exhibit various pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound based on recent studies and findings.
The molecular formula of this compound is C6H12ClN3S2 with a molecular weight of 225.8 g/mol. The compound is typically presented as its hydrochloride salt for research purposes.
| Property | Value |
|---|---|
| CAS No. | 1864062-24-7 |
| Molecular Formula | C6H12ClN3S2 |
| Molecular Weight | 225.8 g/mol |
| IUPAC Name | 2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propan-1-amine;hydrochloride |
Antimicrobial Activity
Research indicates that derivatives of thiadiazole compounds demonstrate significant antimicrobial properties. For instance, studies have shown that substituted 1,3,4-thiadiazoles possess potent activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. Notably:
- Antibacterial Activity : Compounds with the thiadiazole ring have shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported as low as 32.6 μg/mL for certain derivatives compared to standard antibiotics like itraconazole .
Anticancer Properties
The anticancer potential of thiadiazole derivatives has been extensively studied. The presence of the 1,3,4-thiadiazole moiety has been linked to cytostatic effects against various cancer cell lines. For instance:
- Cytostatic Activity : Research has highlighted the cytostatic properties of related compounds in inhibiting tumor growth in vitro and in vivo models . This suggests that this compound may also exhibit similar properties.
Anti-inflammatory Effects
Thiadiazole derivatives have been associated with anti-inflammatory activities due to their ability to inhibit pro-inflammatory cytokines and mediators.
Case Studies
Several studies have explored the biological activities of thiadiazole derivatives:
-
Study on Antimicrobial Efficacy :
- A series of substituted thiadiazoles were tested against various pathogens.
- Results indicated that compounds with specific substitutions at the thiadiazole ring exhibited enhanced antibacterial activity compared to controls.
-
Anticancer Evaluation :
- In vitro studies demonstrated that certain derivatives inhibited the proliferation of cancer cells by inducing apoptosis.
- The mechanism was linked to the modulation of signaling pathways involved in cell cycle regulation.
Q & A
Basic: What synthetic routes are commonly employed for synthesizing 2-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)propan-1-amine?
Methodological Answer:
The synthesis typically involves multi-step protocols starting with heterocyclic precursors. For example:
Intermediate Formation : React 5-methyl-1,3,4-thiadiazole-2-thiol with a halogenated propan-1-amine derivative under nucleophilic substitution conditions (e.g., using ethanol or dichloromethane as solvents).
Purification : Recrystallization or column chromatography (silica gel, ethyl acetate/hexane gradients) is critical for isolating the target compound .
Yield Optimization : Adjusting reaction time (e.g., 6–12 hours under reflux) and stoichiometric ratios (1:1.2 molar ratio of thiol to amine) improves efficiency .
Basic: How is the compound characterized post-synthesis?
Methodological Answer:
Key characterization techniques include:
- Spectroscopy : (to confirm amine protons at δ 1.8–2.1 ppm and thiadiazole ring protons) and (to verify sulfur-linked carbons at ~120–140 ppm) .
- Mass Spectrometry : ESI-MS (expected molecular ion at m/z 189.30) validates molecular weight .
- X-ray Crystallography : Resolves bond lengths (e.g., C–S bonds at ~1.7–1.8 Å) and molecular packing, as seen in analogous thiadiazole structures .
Advanced: What strategies optimize synthesis yield and purity in scaled-up protocols?
Methodological Answer:
- Solvent Selection : Polar aprotic solvents (e.g., DMSO) enhance reaction rates but require careful removal via vacuum distillation to avoid byproducts .
- Catalysis : Mn(II) catalysts (e.g., MnCl) improve thiol-amine coupling efficiency by 15–20% in analogous reactions .
- Purification Challenges : Column chromatography with gradient elution (hexane → ethyl acetate) resolves co-eluting impurities, while recrystallization in ethanol/water mixtures enhances crystallinity .
Advanced: How do structural modifications to the thiadiazole ring impact biological activity?
Methodological Answer:
- Substituent Effects : Electron-withdrawing groups (e.g., nitro or chloro) on the thiadiazole ring enhance antimicrobial activity by increasing electrophilicity, as observed in derivatives like 5-(2,4-dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine .
- Steric Hindrance : Bulky substituents (e.g., cyclododecyl) reduce solubility but improve membrane permeability in cytotoxicity assays .
- Comparative Studies : DFT calculations (B3LYP/6-31G* basis set) predict reactivity trends, validated via SAR studies on thiadiazole-amine hybrids .
Advanced: How can contradictions in reported bioactivity data be resolved?
Methodological Answer:
- Experimental Reproducibility : Standardize assay conditions (e.g., cell line viability assays at 48 hours vs. 72 hours) to minimize variability .
- Meta-Analysis : Cross-reference data from PubChem (biological activity annotations) and crystallographic databases (e.g., Cambridge Structural Database) to identify structure-activity outliers .
- Mechanistic Studies : Use molecular docking (AutoDock Vina) to verify target binding affinities, especially for conflicting antimicrobial results .
Methodological: What computational tools predict the compound’s reactivity and stability?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to predict nucleophilic attack sites (e.g., sulfur atoms in thiadiazole) .
- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO mixtures to assess hydrolysis stability .
- ADMET Prediction : Tools like SwissADME estimate logP (~2.1) and bioavailability, guiding toxicity profiling .
Advanced: What role do hydrogen-bonding interactions play in the compound’s molecular packing?
Methodological Answer:
- Crystal Engineering : N–H···N hydrogen bonds (2.8–3.0 Å) between amine groups and thiadiazole nitrogens stabilize 2D supramolecular networks, as seen in 5-(4-pyridyl)-1,3,4-thiadiazol-2-amine .
- Thermal Stability : Stronger H-bonding correlates with higher melting points (e.g., 220–240°C for derivatives with extended networks) .
Methodological: How should researchers address stability issues during long-term storage?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
